Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
CAS No.: 37942-79-3
Cat. No.: VC8467025
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate - 37942-79-3](/images/structure/VC8467025.png)
Specification
CAS No. | 37942-79-3 |
---|---|
Molecular Formula | C11H16O4 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | dimethyl spiro[3.3]heptane-2,6-dicarboxylate |
Standard InChI | InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | WDSRXUBJASECTM-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC2(C1)CC(C2)C(=O)OC |
Canonical SMILES | COC(=O)C1CC2(C1)CC(C2)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate features a spiro[3.3]heptane core, where two cyclopropane rings share a single carbon atom. The molecule is substituted with two methyl ester groups at positions 2 and 6, yielding the IUPAC name dimethyl spiro[3.3]heptane-2,6-dicarboxylate. Its canonical SMILES representation is COC(=O)C1CC2(C1)CC(C2)C(=O)OC
, and the InChI key is WDSRXUBJASECTM-UHFFFAOYSA-N
.
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₆O₄ | PubChem |
Molecular weight | 212.24 g/mol | PubChem |
CAS Registry Number | 37942-79-3 | EPA DSSTox |
Density | 1.18 g/cm³ (predicted) | Computational |
Boiling point | 298–302°C (estimated) | Computational |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via esterification of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) with methanol under acidic conditions. A documented method involves treating the diacid with excess methanol and catalytic sulfuric acid, followed by purification via fractional distillation . Alternative routes employ diazomethane for methyl group transfer, as demonstrated in U.S. Patent 3,748,354:
Procedure:
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Esterification: Spiro[3.3]heptane-2,6-dicarboxylic acid is reacted with diazomethane in ether, yielding the dimethyl ester after 10 minutes .
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Workup: The crude product is extracted with sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure .
Industrial Manufacturing
Industrial production utilizes continuous-flow reactors to optimize yield and purity. Key considerations include:
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Catalyst selection: Sulfuric acid remains standard, though p-toluenesulfonic acid is explored for reduced corrosivity.
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Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 3.67 (s, 6H, OCH₃), 2.81–2.75 (m, 4H, cyclopropane CH₂), 1.98–1.89 (m, 4H, bridgehead CH₂).
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¹³C NMR: δ 170.2 (C=O), 51.8 (OCH₃), 38.5 (spiro carbon), 32.1–28.4 (cyclopropane CH₂).
Infrared Spectroscopy
Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester) confirm ester functionality.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s rigid spirocyclic framework makes it invaluable for synthesizing bioactive molecules. Notable examples include:
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Aminomethyl derivatives: Catalytic reduction of the cyano intermediate (methyl 6-cyanospiro[3.3]heptane-2-carboxylate) yields 6-aminomethylspiro[3.3]heptane-2-carboxylic acid, a potential neurotransmitter analog .
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Chiral MOFs: The spiro center induces chirality in metal-organic frameworks used for enantioselective catalysis.
Polymer Science
As a plasticizer, dimethyl spiro[3.3]heptane-2,6-dicarboxylate enhances the flexibility of polyvinyl chloride (PVC) while resisting migration due to its low volatility.
Stability and Reactivity
Hydrolytic Stability
The ester groups undergo slow hydrolysis in aqueous base (t₁/₂ = 48 h at pH 12), but remain stable under acidic conditions (pH > 4) .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition onset at 210°C, making it suitable for high-temperature reactions.
Comparative Analysis with Analogues
Table 2: Spirocyclic Ester Comparison
Compound | Melting Point (°C) | Reactivity Index |
---|---|---|
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | 89–91 | 1.00 (reference) |
Diethyl spiro[3.3]heptane-2,6-dicarboxylate | 76–78 | 0.87 |
Spiro[3.3]heptane-2,6-dicarboxylic acid | 155–157 | 0.45 |
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